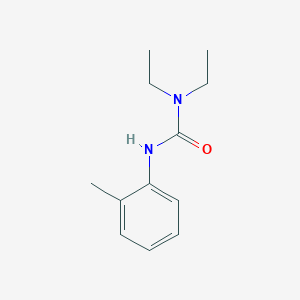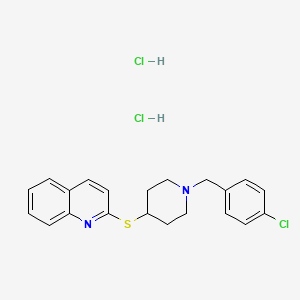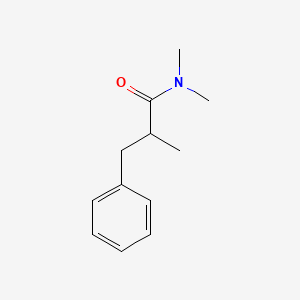
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one is a synthetic compound that belongs to the class of pyrazolines This compound is characterized by the presence of a chlorophenyl group, a methacrylamido group, and a pyrazolinone ring
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazolinone ring. This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. Chlorobenzene can be used as a starting material, which undergoes nitration, reduction, and subsequent substitution reactions to yield the desired chlorophenyl derivative.
Attachment of the Methacrylamido Group: The final step involves the introduction of the methacrylamido group through amidation reactions. Methacrylic acid or its derivatives can be reacted with the intermediate chlorophenyl-pyrazolinone compound in the presence of coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Polymerization: The methacrylamido group allows for polymerization reactions, which can be initiated using radical initiators like AIBN or benzoyl peroxide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its polymerizable methacrylamido group.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The chlorophenyl group allows for binding to hydrophobic pockets in proteins, while the methacrylamido group can form covalent bonds with nucleophilic residues. This dual functionality enables the compound to modulate enzyme activity, inhibit protein-protein interactions, and disrupt cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: This compound lacks the methacrylamido group, which limits its polymerization potential but may enhance its hydrophobic interactions.
1-(3-Chlorophenyl)-3-acrylamido-2-pyrazolin-5-one: The acrylamido group in this compound allows for similar polymerization reactions but may exhibit different reactivity and biological activity compared to the methacrylamido group.
1-(3-Chlorophenyl)-3-hydroxy-2-pyrazolin-5-one: The presence of a hydroxy group introduces additional hydrogen bonding interactions, which can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its combination of a chlorophenyl group, a methacrylamido group, and a pyrazolinone ring, which together confer distinct chemical and biological properties.
Properties
CAS No. |
66776-82-7 |
|---|---|
Molecular Formula |
C13H12ClN3O2 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C13H12ClN3O2/c1-8(2)13(19)15-11-7-12(18)17(16-11)10-5-3-4-9(14)6-10/h3-6H,1,7H2,2H3,(H,15,16,19) |
InChI Key |
SHXCBZAXTHBNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11957502.png)

![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)





